molecular formula C14H9F3O2 B1297861 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde CAS No. 78725-46-9

3-[3-(Trifluoromethyl)phenoxy]benzaldehyde

Cat. No. B1297861
CAS RN: 78725-46-9
M. Wt: 266.21 g/mol
InChI Key: RPORRWJOHNQOHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related trifluoromethylated compounds is described in the literature. For instance, a copper-catalyzed cascade trifluoromethylation/cyclization of 2-(3-arylpropioloyl)benzaldehydes has been reported, which provides access to trifluoromethylated naphthoquinones . Additionally, the synthesis of 3-trifluoromethyl phenol from trifluoromethyl benzene through a series of reactions including nitration, reduction, diazotization, and hydrolysis has been optimized for improved yield and purity . These methods could potentially be adapted for the synthesis of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. For example, the structure of a benzaldehyde/boron trifluoride adduct has been determined by X-ray crystallography, indicating that the Lewis acid BF3 is complexed anti to the phenyl group in benzaldehyde . Similarly, the molecular geometry of a trifluoromethylated phthalonitrile compound has been compared using Hartree-Fock (HF) and density functional theory (DFT) . These studies provide insights into the electronic nature and geometry of trifluoromethylated benzaldehydes, which would be relevant for 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde.

Chemical Reactions Analysis

The reactivity of benzaldehyde and its derivatives has been extensively studied. Benzaldehyde is known to undergo oxidation to produce species such as CO, CO2, and phenol . Additionally, benzaldehydes can participate in intramolecular alkyne–aldehyde metathesis reactions to produce chromenes . The presence of a trifluoromethyl group could influence the reactivity of the benzaldehyde moiety in 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde, potentially leading to unique reaction pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehydes and trifluoromethylated compounds are influenced by their functional groups. The trifluoromethyl group is known for its electron-withdrawing properties, which can affect the acidity, reactivity, and overall stability of the molecule . The benzaldehyde moiety is a versatile functional group that can participate in various chemical reactions, as mentioned earlier . The combination of these groups in 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde would result in a compound with unique properties that could be explored for different applications.

Scientific Research Applications

Synthesis and Characterization

  • Bis-Aldehyde Monomers and Polyazomethines: Bis-aldehyde monomers, including derivatives similar to 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde, were synthesized and polymerized to yield poly(azomethine)s. These polymers exhibited significant electrical conductivity, indicating potential applications in electrical and electronic materials (Hafeez et al., 2019).

Chemical Reactions and Mechanisms

  • Benzaldehyde Oxidation: A study on benzaldehyde oxidation, an important step in the processing of aromatic aldehydes, provided insights into the formation of phenyl radicals and other intermediates, crucial for understanding the chemical behavior of benzaldehyde derivatives (Namysl et al., 2020).
  • Trifluoromethylated Schiff Base Synthesis: A bis-Schiff base compound with trifluoromethyl groups, similar to 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde, was synthesized. This indicates potential applications in the synthesis of complex organic compounds (Yin Da-xue, 2010).

Catalysis and Applications

  • Catalytic Properties of Metal-Organic Frameworks: The study explored the catalytic properties of metal-organic frameworks using benzaldehyde derivatives. This research could be relevant for developing new catalytic systems for organic synthesis (Schlichte et al., 2004).
  • NiFe2O4 Nanoparticles in Oxidation Reactions: NiFe2O4 nanoparticles were found to be efficient catalysts for the selective oxidation of benzyl alcohol to benzaldehyde, suggesting potential catalytic applications for similar benzaldehyde derivatives (Iraqui et al., 2020).

Photocatalysis and Environmental Applications

  • Graphitic Carbon Nitride in Photocatalysis: A study on graphitic carbon nitride as a metal-free photocatalyst indicated its use in the selective synthesis of benzaldehyde from benzyl alcohol, showcasing the potential for environmental applications (Lima et al., 2017).

Safety And Hazards

As with any chemical, appropriate safety measures should be taken when handling 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde. Thermal decomposition can lead to the release of irritating gases and vapors . In case of a fire, wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear .

properties

IUPAC Name

3-[3-(trifluoromethyl)phenoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)11-4-2-6-13(8-11)19-12-5-1-3-10(7-12)9-18/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPORRWJOHNQOHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=CC(=C2)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70229261
Record name 3-(3'-(Trifluoromethyl)phenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70229261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Trifluoromethyl)phenoxy]benzaldehyde

CAS RN

78725-46-9
Record name 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78725-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3'-(Trifluoromethyl)phenoxy)benzaldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3'-(Trifluoromethyl)phenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70229261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3'-trifluoromethyl)phenoxy)benzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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